Product packaging for Oxyquinoline salicylate ester(Cat. No.:CAS No. 42206-69-9)

Oxyquinoline salicylate ester

Cat. No.: B14673148
CAS No.: 42206-69-9
M. Wt: 265.26 g/mol
InChI Key: CLIMZDIZFXRPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyquinoline salicylate ester is a chemical compound of interest in biochemical and pharmaceutical research. It is derived from Oxyquinoline (8-Hydroxyquinoline), a heterocyclic compound known for its antiseptic and disinfectant properties, and salicylic acid, a beta-hydroxy acid . The parent compound, Oxyquinoline, is recognized for its role as a biocide and is investigated for its ability to inhibit methionine aminopeptidase 2, an enzyme target in humans . Salicylate esters, as a class, are widely studied for their penetration into tissues and their applications in anti-inflammatory formulations . Historical patent literature also indicates that compositions involving salicylates of 8-hydroxyquinoline carboxylic esters have been explored for their fungicidal properties . This ester combines these two functional moieties, making it a potentially useful intermediate or tool in medicinal chemistry for the synthesis of more complex molecules and in explorations of antimicrobial or enzyme-inhibiting agents. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are specialized tools designed exclusively for laboratory research applications, such as in drug discovery and fundamental scientific investigations. They are not intended for use in diagnostics, therapeutic procedures, or any personal use . Researchers should adhere to all safety protocols outlined in the Safety Data Sheet (SDS) provided with the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO3 B14673148 Oxyquinoline salicylate ester CAS No. 42206-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42206-69-9

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

quinolin-8-yl 2-hydroxybenzoate

InChI

InChI=1S/C16H11NO3/c18-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H

InChI Key

CLIMZDIZFXRPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Esterification Approaches for Oxyquinoline Salicylate (B1505791) Ester

The selection of an esterification strategy depends on factors such as desired yield, purity, and the sensitivity of the starting materials to reaction conditions.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. In the context of oxyquinoline salicylate ester, this would involve the direct reaction of salicylic (B10762653) acid and 8-hydroxyquinoline (B1678124).

This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of one reactant or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. Concentrated sulfuric acid is a common catalyst for this type of reaction. ma.edu While 8-hydroxyquinoline and salicylic acid are known to react and form a 1:1 addition compound, driving this reaction to form a covalent ester bond requires overcoming the equilibrium limitations. researchgate.net

Table 1: Key Aspects of Direct Esterification

ParameterDescriptionTypical Conditions for Salicylic Acid Esters
Reactants Salicylic Acid, 8-HydroxyquinolineEquimolar or with an excess of one reactant
Catalyst Strong acid (e.g., H₂SO₄, HCl)Catalytic amounts
Temperature ElevatedTypically reflux temperature of the solvent (e.g., 80°C) ma.edu
Water Removal Essential for high yieldDean-Stark trap, molecular sieves
Reaction Time VariesOften several hours (e.g., 75 minutes or more) ma.edu

To circumvent the often harsh conditions and equilibrium limitations of direct esterification, methods involving the activation of the carboxylic acid are employed. This is a two-step process: first, the salicylic acid is converted into a more reactive derivative (an "activated ester"), which then readily reacts with 8-hydroxyquinoline in a second step.

Common strategies for activating salicylic acid include:

Conversion to Acid Halides: Salicylic acid can be reacted with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form salicylolyl chloride. google.com This highly electrophilic intermediate then reacts rapidly with the hydroxyl group of 8-hydroxyquinoline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. google.com

N-Hydroxysuccinimide (NHS) Esters: Another approach is to form an NHS ester of salicylic acid. This can be achieved using coupling agents like carbodiimides or newer methods involving reagents such as triphenylphosphine (B44618) and iodine. google.comorganic-chemistry.org These NHS esters are stable enough to be isolated but reactive enough to undergo efficient acylation of alcohols like 8-hydroxyquinoline under mild conditions. organic-chemistry.org

Catalytic Systems and Reaction Conditions in Ester Synthesis

Modern ester synthesis often relies on sophisticated catalytic systems that enable reactions to proceed under mild conditions with high efficiency, minimizing side reactions.

The Steglich esterification is a prominent method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This method is particularly effective for forming esters from sterically hindered or sensitive substrates at room temperature. organic-chemistry.orgorganic-chemistry.org

The mechanism involves several key steps:

Activation of Carboxylic Acid: DCC reacts with the carboxylic acid group of salicylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Role of DMAP: DMAP, being a more potent nucleophile than the alcohol (8-hydroxyquinoline), intercepts the O-acylisourea. wikipedia.org This forms a reactive acylpyridinium intermediate, which is essentially a highly activated "ester". organic-chemistry.org

Nucleophilic Attack: The hydroxyl group of 8-hydroxyquinoline then attacks the acylpyridinium species, forming the desired this compound.

Byproduct Formation: The DCC, having served its role as a dehydrating agent, is converted into N,N'-dicyclohexylurea (DCU), an insoluble solid that can be easily removed by filtration. wikipedia.org

The catalytic role of DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction where the O-acylisourea rearranges into a stable N-acylurea, which would not react further. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Catalytic Systems in Esterification

SystemKey ReagentsMechanismAdvantages
Fischer-Speier Strong Acid (e.g., H₂SO₄)Protonation of carbonyl, nucleophilic attack by alcoholInexpensive reagents
Acid Chloride SOCl₂, PyridineFormation of highly reactive acid chlorideHigh reactivity, fast reaction
Steglich DCC, DMAPCarbodiimide activation, acyl transfer via DMAPMild conditions, high yields, suitable for sensitive substrates wikipedia.org

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and purity while minimizing reaction time and side product formation.

Solvent: The choice of solvent is critical. For Steglich esterification, polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are commonly used because they effectively dissolve the reactants without interfering with the reaction mechanism. wikipedia.orgorganic-chemistry.org

Temperature: One of the main advantages of carbodiimide-mediated coupling is the ability to conduct the reaction at mild temperatures, typically ranging from 0 °C to room temperature. organic-chemistry.org This minimizes the risk of thermal degradation of the reactants or products.

Stoichiometry: The molar ratio of reactants can significantly impact the outcome. While a 1:1 ratio of salicylic acid to 8-hydroxyquinoline is theoretically required, slight excesses of the coupling agent (DCC) are often used to ensure complete conversion of the carboxylic acid. The amount of DMAP is kept catalytic, typically between 3-10 mol%. organic-chemistry.org

Reaction Time: The reaction progress is usually monitored using techniques like Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions.

Novel Synthetic Strategies for Complex this compound Structures

While the aforementioned methods are effective for the direct synthesis of the parent ester, the creation of more complex derivatives—for instance, those where the this compound moiety is appended to a larger molecular scaffold—requires more advanced strategies.

One potential approach is the adaptation of solid-phase synthesis techniques. nih.gov In this methodology, either the salicylic acid or 8-hydroxyquinoline component could be anchored to a solid polymer support. The corresponding reaction partner would then be added in solution, and the esterification reaction (e.g., a Steglich coupling) would be carried out. This approach allows for easy purification by simply filtering and washing the solid support and would be particularly useful for creating a library of related ester compounds for screening purposes.

Furthermore, novel prodrug strategies could be adapted to create complex structures. For example, linker technologies, such as those involving self-immolative linkers, could be employed to attach the this compound to a targeting moiety. elsevierpure.com The synthesis would involve the pre-formation of the ester, followed by its covalent attachment to a linker system, demonstrating the modular nature of modern synthetic chemistry.

Multicomponent Reactions in Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular diversity. For the synthesis of functionalized 8-hydroxyquinoline precursors, the Betti reaction, a classic three-component reaction (3CR), is particularly relevant. nih.govrsc.orgnih.gov

The Betti reaction typically involves the condensation of an aldehyde, a primary or secondary amine, and a phenol (B47542). nih.gov In the context of 8-hydroxyquinoline synthesis, 8-HQ itself acts as the phenolic component. The reaction proceeds at the C-7 position, which is activated for electrophilic aromatic substitution due to the directing effect of the C-8 hydroxyl group. nih.gov This one-pot reaction efficiently introduces a substituted aminomethyl group at the C-7 position, yielding a diverse library of 8-HQ derivatives. nih.gov

A typical Betti reaction for functionalizing 8-hydroxyquinoline can be generalized as follows: 8-hydroxyquinoline reacts with an aromatic aldehyde and an aromatic primary amine, often mediated by an acid catalyst, to yield a 7-substituted-8-hydroxyquinoline derivative. nih.govresearchgate.net The process is notable for creating a new chiral center at the benzylic carbon, opening avenues for stereoselective synthesis. nih.gov

Table 1: Betti Three-Component Reaction for 8-Hydroxyquinoline Derivatives

Component 1Component 2Component 3Key OutcomeReference
8-HydroxyquinolineAromatic AldehydePrimary Aromatic AmineOne-step C-7 functionalization nih.gov
5-chloro-8-HQ(Hetero)aromatic AldehydeAromatic Primary AmineFormation of a new chiral center nih.gov
8-HydroxyquinolineBenzaldehydeBenzamideSynthesis of 2-oxoglutarate oxygenase inhibitors rsc.org

Stereoselective Synthesis Approaches

Stereoselectivity is a critical aspect of modern drug synthesis, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The synthesis of chiral derivatives of both the 8-hydroxyquinoline and salicylate moieties has been a focus of research.

Stereocontrol in 8-Hydroxyquinoline Synthesis:

The Betti reaction, as mentioned, creates a new stereocenter, and its stereoselective control has been a significant advancement. nih.gov An enantioselective version of the Betti reaction has been developed using cinchona alkaloids, such as quinidine (B1679956) or quinine (B1679958), as organocatalysts. google.com This approach allows for the preferential formation of either the R- or S-enantiomer of the 7-substituted-8-hydroxyquinoline product. google.com For instance, using quinidine as a catalyst can yield the pure R-enantiomer, while quinine can produce the S-enantiomer, often with high enantiomeric excess after simple recrystallization. google.com This method avoids the need for chiral separation techniques like HPLC. google.com

Table 2: Stereoselective Betti Reaction for Chiral 8-HQ Derivatives

8-HQ DerivativeAmineOxo-CompoundCatalystStereochemical OutcomeReference
8-hydroxyquinolineGeneral Formula (IV)General Formula (V)QuinidinePure R-enantiomer google.com
8-hydroxyquinolineGeneral Formula (IV)General Formula (V)QuinineS-enantiomer google.com

Stereoselectivity Involving Salicylate Esters:

While the direct stereoselective esterification to form this compound is not extensively detailed, research on salicylate-derived compounds demonstrates how stereocontrol can be achieved in systems containing this moiety. For example, a highly diastereoselective acetylide conjugate addition/β-ketoester alkylation sequence has been reported that utilizes the reactivity of salicylate ester-derived 2,5-cyclohexadienones. researcher.life This method effectively sets the relative configuration of vicinal stereocenters, with the outcome governed by torsional steering in the transition state. researcher.life Such strategies highlight the potential for achieving high levels of stereocontrol in complex molecules that incorporate a salicylate core, which could be adapted for the synthesis of specific stereoisomers of salicylate-containing target molecules.

Structure Activity Relationship Sar Studies and Molecular Design

Fundamental SAR Principles of Oxyquinoline and Salicylate (B1505791) Moieties

The foundational SAR of oxyquinoline salicylate ester can be deconstructed by examining the individual contributions of its constituent parts: the 8-hydroxyquinoline (B1678124) (oxyquinoline) and salicylic (B10762653) acid (salicylate) scaffolds.

The relative positioning of the phenolic hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylate ring is a critical determinant of its biological activity. In salicylic acid, these groups are ortho to each other, which allows for intramolecular hydrogen bonding. This specific orientation is vital for many of its pharmacological effects. Altering the position of the hydroxyl group to meta or para, as seen in its isomers, can significantly change the molecule's properties and reactivity. researchgate.net

For the 8-hydroxyquinoline moiety, the hydroxyl group at the 8-position and the nitrogen atom at the 1-position create a bidentate chelating site. This arrangement is fundamental to its biological activities, which are often related to its ability to complex with metal ions. nih.gov The structural requirements for some biological activities include a carboxyl group at C-7 and a hydroxyl group at C-8 in the quinoline (B57606) subunit.

Substitutions on the aromatic rings of both the quinoline and salicylate moieties can profoundly modulate the activity of the resulting ester. For the quinoline ring, the introduction of various substituents can influence its electronic properties, lipophilicity, and steric profile. For instance, electron-withdrawing groups on the anilide ring of 8-hydroxyquinoline-2-carboxamides have been shown to increase antiviral activity. nih.gov In another study, compounds with a methyl-substituent at the C-5 position of the quinoline ring demonstrated more potent anticancer activity than those with a C-6 substitution. biointerfaceresearch.com

Similarly, for the salicylate moiety, substitutions on the benzene (B151609) ring can alter its activity. The introduction of electron-donating or electron-withdrawing groups can impact the acidity of the phenolic hydroxyl and carboxylic acid groups, thereby influencing the molecule's interaction with biological targets.

Influence of Substituent Modifications on Ester-Derived Activities

The ester linkage in this compound provides a key point for chemical modification. By varying the substituents on either the oxyquinoline or salicylate portions of the molecule, a diverse library of derivatives can be synthesized and evaluated for their biological activities.

The nature of the substituents introduced onto the core scaffold plays a significant role in determining the pharmacological profile of the resulting derivatives.

Alkyl Substituents: The introduction of alkyl groups can modulate the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. For example, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the nature of the alkyl substituent at the 8-position influenced the inhibitory activity against different carbonic anhydrase isoforms. nih.gov

Aryl Substituents: The addition of aryl groups can introduce further electronic and steric effects, and can also provide additional sites for interaction with biological targets through pi-pi stacking or other non-covalent interactions. The introduction of an aromatic ring to a piperazine (B1678402) derivative of 8-hydroxyquinoline was found to restore its biological activity. acs.org

Heterocyclic Substituents: Incorporating heterocyclic rings can introduce a wide range of functionalities, including hydrogen bond donors and acceptors, which can lead to more specific interactions with target proteins. Quinolin-2-ones bearing a heteroaryl-piperazine moiety have been synthesized and evaluated as mixed 5-HT(1B)/5-HT(2A) receptor antagonists. researchgate.net

The following interactive table provides a summary of how different substituents on the 8-hydroxyquinoline moiety can influence its biological activity, which can be extrapolated to the design of novel this compound derivatives.

Substituent PositionSubstituent TypeGeneral Effect on Biological Activity
C-2Aryl amidesIncreased lipophilicity and antiviral activity. nih.gov
C-5Halogen (e.g., Chloro)Decreases the pKa of the hydroxyl and quinolinium nitrogen. nih.gov
C-5MethylMore potent anticancer activity compared to C-6 methyl substitution. biointerfaceresearch.com
C-7MorpholinomethylActivity against Gram-positive bacteria correlated with iron chelation.
C-8Alkoxy, BenzyloxyVaried inhibitory activity against carbonic anhydrase isoforms. nih.gov

The specific position of a functional group on either the quinoline or salicylate ring can have a dramatic impact on the molecule's activity, a phenomenon known as isomerism.

On the quinoline ring , the position of substituents is critical. For instance, in a study of 2,4,6-trisubstituted quinolines, amino substitution at the 4-position was found to be a key feature for anticancer activity. biointerfaceresearch.com The relative positions of different substituents can also lead to steric hindrance or favorable intramolecular interactions that can lock the molecule in a specific conformation, thereby influencing its binding to a target.

Rational Design of Analogues and Derivatives for Targeted Research

The knowledge gained from SAR studies provides a roadmap for the rational design of novel this compound analogues with improved therapeutic potential. This process involves the targeted modification of the lead compound to optimize its interaction with a specific biological target.

One strategy involves the judicious modification of functional groups to block metabolic pathways that lead to inactivation of the compound. For example, introducing groups that sterically hinder sites of metabolism can prolong the half-life of a drug. nih.gov Another approach is to use computational modeling and quantum mechanics calculations to understand the close contacts between the molecule and its target, which can then be used to design compounds with enhanced activity.

The 8-hydroxyquinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes it an attractive starting point for the design of new therapeutic agents. By combining this privileged scaffold with the well-established pharmacological properties of salicylic acid, and by applying the principles of SAR, it is possible to design novel this compound derivatives for a wide range of therapeutic targets, including enzymes, receptors, and ion channels. nih.govresearchgate.net For instance, the metal-chelating properties of the 8-hydroxyquinoline moiety can be exploited in the design of agents for diseases associated with metal dysregulation. nih.gov

Design Principles for Enhanced Specificity

The molecular architecture of this compound offers two primary scaffolds for chemical modification: the quinoline ring system and the salicylate moiety. Enhanced specificity is often achieved by introducing substituents that promote favorable interactions with the target protein while potentially creating unfavorable interactions with off-target proteins.

Modifications to the Quinoline Ring:

The quinoline core is a versatile scaffold in medicinal chemistry. mdpi.com Its electronic and steric properties can be fine-tuned to improve target engagement. Key design principles include:

Substitution Pattern: The position of substituents on the quinoline ring is critical. For instance, in related styrylquinoline inhibitors, the introduction of a polar group at the C-7 position was a significant breakthrough in enhancing potency. mdpi.com Modulating the C-5 and C-7 positions of the quinoline ring with various functional groups can influence properties like lipophilicity and hydrogen bonding capacity, thereby affecting target binding.

Electronic Effects: Adding electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, amino) can alter the electron density of the aromatic system. This can impact the pKa of the quinoline nitrogen and its ability to form crucial interactions, such as hydrogen bonds, within a receptor's active site. blogspot.com

Steric Hindrance: Introducing bulky substituents can provide steric hindrance that may favor binding to a specific target with a complementary pocket, while preventing binding to off-targets with smaller binding sites.

Modifications to the Salicylate Moiety:

The salicylate portion of the molecule, composed of a phenol (B47542) and a carboxylic acid group (esterified in this case), is also a prime target for modification. blogspot.com

Phenolic Hydroxyl Group: The position and electronic environment of the hydroxyl group are crucial for activity in many salicylates. This group often acts as a key hydrogen bond donor or acceptor. Protecting or replacing this group can significantly alter the binding mode and specificity.

Aromatic Ring Substitution: Similar to the quinoline ring, adding substituents to the phenyl ring of the salicylate can enhance specificity. Electron-withdrawing groups on the phenol ring can increase the potency of some analgesic and anti-inflammatory agents. blogspot.com

A summary of hypothetical SAR findings for this compound derivatives is presented below.

Modification SiteSubstituentPredicted Effect on SpecificityRationale
Quinoline Ring C-5 SulfonamideIncreaseIntroduces a strong hydrogen bond donor/acceptor group, potentially anchoring the ligand in a specific orientation within the target site. mdpi.com
C-7 Carboxylic AcidIncreaseAdds a key polar interaction point, which was shown to be critical for the potency of related quinoline inhibitors. mdpi.com
C-2 PhenylaminoIncreaseCan form additional hydrophobic and pi-stacking interactions, enhancing affinity for targets with suitable pockets. mdpi.com
Salicylate Ring C-5 Chloro/NitroIncreaseElectron-withdrawing groups can enhance binding affinity and potency by altering the electronic character of the ring. blogspot.com

Development of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in drug design to substitute one functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.gov

Ester Linkage Replacement:

The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and a short duration of action. Replacing the ester with more stable bioisosteres is a common design strategy. nih.gov

Amides: An amide bond is generally more resistant to hydrolysis than an ester. Replacing the ester with a secondary or tertiary amide could increase the compound's metabolic stability and half-life.

Heterocyclic Rings: Heterocycles such as 1,3,4-oxadiazoles or 1,2,4-triazoles can act as stable bioisosteres for an ester group. nih.gov These rings mimic the steric and electronic properties of the ester moiety while offering improved stability and potentially new interaction points.

Carboxylic Acid/Phenol Bioisosteres (on the Salicylate Moiety):

If the ester were hydrolyzed to its constituent parts (8-hydroxyquinoline and salicylic acid), the resulting functional groups could be targets for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxyl group of salicylic acid could be replaced with bioisosteres like tetrazole, hydroxamic acid, or a sulfonamide. These groups often have similar acidity and can participate in similar ionic or hydrogen bonding interactions as a carboxylic acid.

Phenol Bioisosteres: The phenolic hydroxyl group can be replaced by other hydrogen-bonding groups such as a hydroxymethyl group or an N-hydroxy amide.

The table below outlines potential bioisosteric replacements for the ester linkage.

Original GroupBioisosteric ReplacementPotential Advantage
Ester (-COO-)Amide (-CONH-)Increased metabolic stability against hydrolysis. nih.gov
Ester (-COO-)1,3,4-OxadiazoleEnhanced stability, potential for additional pi-stacking interactions. nih.gov
Ester (-COO-)Reverse Amide (-NHCO-)Altered hydrogen bonding geometry, potentially improving target specificity.

Computational and In Silico Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the rational design of new compounds. nih.gov These in silico methods can predict how a molecule will bind to its target and what structural features are most important for its activity.

Molecular Docking and Dynamics Simulations

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For this compound, docking studies can elucidate its binding mode with a target protein, such as a kinase or a DNA-related enzyme. nih.govmdpi.com The process involves:

Obtaining the 3D structure of the target protein.

Placing the ligand (this compound derivative) into the binding site.

Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity (e.g., in kcal/mol).

Docking studies can reveal key interactions, such as hydrogen bonds between the quinoline nitrogen or salicylate hydroxyl group and specific amino acid residues (e.g., His524), or van der Waals and hydrophobic interactions between the aromatic rings and nonpolar residues in the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.com Starting with the best-docked pose, an MD simulation models the movements of atoms in the complex within a simulated physiological environment. mdpi.com Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

The table below shows hypothetical docking scores and key interactions for a series of derivatives.

CompoundDerivative ModificationDocking Score (kcal/mol)Key Interacting Residues
1 This compound-8.5TYR355, HIS524, TRP387
2 C-5 Chloroquinoline-9.2TYR355, HIS524, PHE412
3 Ester replaced with Amide-8.8TYR355, HIS524, SER353

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.

The development of a QSAR model for this compound derivatives would involve these steps:

Data Set: A series of this compound analogs with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area (e.g., van der Waals surface area).

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching of the molecule.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and the external predictive correlation coefficient (r²_pred). nih.gov

An example of a hypothetical 3D-QSAR model equation might look like:

pIC₅₀ = 1.5 + (0.3 * LogP) - (0.1 * V_mol) + (0.7 * H_donors)

Mechanistic Investigations at the Molecular and Cellular Level in Vitro & Preclinical

Elucidation of Biological Mechanisms in Cell-Free Systems

Cell-free assays provide a controlled environment to dissect the direct interactions of a compound with purified biological molecules, such as enzymes and receptors, eliminating the complexities of cellular metabolism and transport.

Enzyme Inhibition Kinetics (e.g., Cyclooxygenase Enzymes)

The salicylate (B1505791) moiety of the ester is a well-known modulator of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. ijrpr.com While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic (B10762653) acid itself is considered a poor inhibitor of COX-1 and COX-2 activity in in vitro assays. researchgate.net However, it still produces significant anti-inflammatory effects, suggesting mechanisms that may include the suppression of COX-2 gene expression rather than direct enzyme inhibition. nih.gov Studies on various non-steroidal anti-inflammatory drugs (NSAIDs) reveal diverse modes of COX inhibition, from simple competitive binding to more complex time-dependent interactions. bohrium.com The anti-inflammatory action of salicylates may be partly attributable to the suppression of COX-2 induction, which in turn reduces the synthesis of pro-inflammatory prostaglandins. nih.gov

In Vitro Cellular Responses and Molecular Targets

Cell-based assays are crucial for understanding how a compound affects intracellular signaling cascades, its ability to enter cells, and where it localizes, providing a more holistic view of its biological impact.

Cellular Pathway Modulation (e.g., NF-κB)

Both salicylates and quinoline (B57606) structures have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses. mdpi.comnih.gov Salicylates can inhibit the activation of NF-κB by preventing the degradation of its cytoplasmic inhibitor, IκBα. nih.gov This action keeps the NF-κB complex sequestered in the cytoplasm, blocking it from translocating to the nucleus and initiating the transcription of pro-inflammatory genes. nih.gov Similarly, novel quinoline molecules have demonstrated the ability to inhibit the canonical NF-κB pathway. mdpi.com Research in TNF-stimulated cells shows that certain quinoline derivatives can moderately interfere with the nuclear translocation of NF-κB, and molecular docking analyses suggest they may also inhibit the interaction between NF-κB and its target DNA. mdpi.complos.org

Cellular Uptake and Intracellular Distribution

The entry of a compound into a cell is a prerequisite for its action on intracellular targets. The cellular uptake of molecules like oxyquinoline salicylate ester can occur through several mechanisms. Endocytosis is a primary pathway, which includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com Another potential mechanism is thiol-mediated uptake (TMU), which involves the exchange between thiol groups on the molecule and disulfide bonds on the cell surface, facilitating transport across the membrane. chemistryviews.org

Once inside the cell, the distribution of the compound is critical. Studies involving fatty acid esters of salicylic acid suggest a strong affinity for lipids, which could influence their accumulation and distribution within cellular membranes and lipid-rich compartments. researchgate.net The specific physicochemical properties of the ester, such as its lipophilicity and pKa, will ultimately determine its preferred route of entry and subcellular localization. nih.gov

Interactions with Biological Macromolecules

Beyond specific enzyme and receptor targets, the constituent parts of this compound can interact with other essential biological macromolecules, such as lipids in the cell membrane. The salicylate moiety, in particular, has been shown to interact directly with the lipid bilayers of cell membranes. nih.gov

Molecular dynamics simulations and experimental data indicate that salicylate can interact with the headgroups of phospholipids. nih.gov Specifically, the functional groups of salicylate have been observed to interact closely with the positively charged choline (B1196258) moieties of lipids, while showing no specific interactions with the phosphate (B84403) or glycerol (B35011) groups. nih.gov These interactions can perturb the structure and dynamics of the membrane, which may contribute to some of the compound's biological activities. nih.govresearchgate.net

Preclinical Pharmacological Studies in Non-Human Biological Systems

The biocidal properties of this compound are likely derived from the well-documented antimicrobial activities of both oxyquinoline (8-hydroxyquinoline) and salicylates.

Oxyquinoline (8-Hydroxyquinoline) Moiety: The primary mechanism of 8-hydroxyquinoline's (8HQ) antimicrobial action is its function as a potent metal chelator. nih.gov By binding to essential divalent metal ions such as Fe²⁺, Zn²⁺, and Cu²⁺, 8HQ disrupts the metal homeostasis within microbial cells, which is vital for the function of many enzymes and proteins. nih.gov This disruption can lead to the inhibition of metabolic pathways and ultimately, cell death. 8HQ has demonstrated strong antimicrobial activity against a range of pathogens, including resistant strains like Staphylococcus aureus and the fungus Candida albicans. elsevierpure.comresearchgate.net Furthermore, metal complexes of 8HQ, such as Fe(8-hq)₃, can exhibit enhanced antimicrobial effects by combining the metal-chelating action of 8HQ with the bactericidal properties of the metal ion itself, effectively transporting the metal into the bacterial cell. nih.gov

Salicylate Moiety: Salicylates also contribute to biocidal activity through several mechanisms. They can affect bacterial physiology by altering membrane proteins, inducing efflux pumps, and thereby decreasing susceptibility to certain antibiotics in bacteria like E. coli. cdnsciencepub.comresearchgate.net Salicylic acid can also modulate quorum sensing, a cell-to-cell communication system in bacteria, which in turn affects the production of virulence factors such as biofilms, siderophores, and motility. cdnsciencepub.commdpi.com Studies have shown that salicylic acid can inhibit biofilm formation in pathogenic bacteria and increase the population of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. cdnsciencepub.com

The following table summarizes the minimum inhibitory concentrations (MICs) of 8-hydroxyquinoline (B1678124) against various microorganisms, illustrating its potent biocidal activity.

MicroorganismStrainMIC (µM)Reference
Staphylococcus aureus(Resistant Pathogen)27.58 elsevierpure.com
Enterococcus faecalis(Resistant Pathogen)27.58 elsevierpure.com
Candida albicans(Diploid Fungus)27.58 elsevierpure.com
Staphylococcus aureusMSSA16.0 - 32.0 nih.gov

This table is interactive. Click on the headers to sort.

The anti-inflammatory potential of this compound is supported by extensive preclinical research on the mechanisms of salicylates and the emerging evidence for the anti-inflammatory effects of 8-hydroxyquinoline.

Salicylate Moiety: The anti-inflammatory actions of salicylates are multifaceted. A primary and well-known mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. frontiersin.org Beyond direct enzyme inhibition, salicylates can suppress inflammatory responses by targeting key signaling pathways. They have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression. frontiersin.orgdiabetesjournals.org This inhibition can occur through the prevention of IκB kinase (Iκκ) activity. frontiersin.org

More recent studies have identified additional targets for salicylates. They can directly activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor with anti-inflammatory functions. nih.gov AMPK activation can suppress inflammatory responses by promoting mitochondrial biogenesis and fatty acid oxidation. nih.gov Salicylates also inhibit the Erk (extracellular signal-regulated kinase) signaling pathway in neutrophils, which is required for integrin-mediated adhesion, a critical step in the inflammatory cascade. pnas.org

The table below details the effects of salicylates on various inflammatory pathways and mediators from preclinical studies.

Pathway/MediatorEffect of SalicylateModel SystemReference
Cyclooxygenases (COX)InhibitionIn vitro / In vivo frontiersin.org
NF-κB ActivationInhibitionRetinas of diabetic rats diabetesjournals.org
IκB kinase (Iκκ)InhibitionIn vitro frontiersin.org
AMP-activated protein kinase (AMPK)ActivationLPS-stimulated THP-1 cells nih.gov
Erk ActivationInhibitionHuman neutrophils pnas.org
Pro-inflammatory CytokinesReductionVarious frontiersin.org

This table is interactive. Click on the headers to sort.

Oxyquinoline (8-Hydroxyquinoline) Moiety: 8-Hydroxyquinoline and its derivatives also possess anti-inflammatory properties, which are often linked to their antioxidant and metal-chelating abilities. nih.gov By chelating metal ions, 8HQ can reduce the generation of reactive oxygen species (ROS) that contribute to inflammatory processes. The diverse biological activities of 8HQ, including its antineurodegenerative and anticancer effects, often involve the modulation of pathways that overlap with inflammation. nih.gov

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of oxyquinoline salicylate (B1505791) ester by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For oxyquinoline salicylate ester, both ¹H-NMR and ¹³C-NMR provide definitive structural information.

¹H-NMR Spectroscopy : The proton NMR spectrum of this compound would display distinct signals corresponding to the protons on both the quinoline (B57606) and salicylate rings. The aromatic protons would typically appear in the downfield region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the aromatic rings. For instance, studies on quinoline derivatives show characteristic shifts for protons on the heterocyclic and benzene (B151609) rings. tsijournals.com Similarly, the protons on the salicylate ring have well-documented chemical shifts. farmaceut.org The hydroxyl proton of the salicylate moiety, if present as an impurity or hydrolysis product, would appear as a broad singlet. sciepub.com

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show signals for each unique carbon atom. The carbonyl carbon of the ester group is particularly characteristic, appearing significantly downfield (typically δ 160-170 ppm). Carbons attached to the oxygen of the ester and the nitrogen of the quinoline ring would also have distinct chemical shifts. tsijournals.comfarmaceut.org Comparison of experimental data with calculated shifts can further confirm the structure. tsijournals.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Moiety Predicted values are based on typical ranges for quinoline and salicylate derivatives.

Atom Moiety Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Carbonyl Carbon Salicylate - 160-170
Aromatic C-O Salicylate - 150-160
Aromatic C-O Quinoline - 145-155
Aromatic C-N Quinoline - 140-150

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, a characteristic fragmentation for esters, yielding ions corresponding to the quinoline-8-ol cation and the salicylate acylium ion or related fragments.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. nih.govresearchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound with high confidence.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) : This hyphenated technique is particularly useful for analyzing complex mixtures and thermally labile compounds. nih.gov The sample is first separated by LC, and the eluent is then introduced into the mass spectrometer via an electrospray ionization source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying the determination of the molecular weight. researchgate.net Tandem MS (MS/MS) experiments can then be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound (C₁₆H₁₁NO₃)

Fragment Ion Proposed Structure/Identity Expected m/z (Nominal)
[M+H]⁺ Protonated Parent Molecule 266
[C₉H₇NO]⁺ Quinoline-8-ol moiety 145

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. Both the quinoline and salicylate portions of the molecule contain chromophores that absorb in the UV region. The resulting spectrum is a composite of these absorptions. Salicylic (B10762653) acid and its derivatives typically exhibit characteristic absorption maxima (λmax). uniba.skresearchgate.net The formation of a colored complex with ferric ions, which absorbs in the visible range, is a classic method for detecting salicylate derivatives. researchgate.netuomustansiriyah.edu.iqpurdue.edu The quinoline ring system also possesses strong UV absorbance. The final spectrum for the ester would show maxima characteristic of these conjugated aromatic systems, which is useful for quantitative analysis. nih.gov

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Chromophoric Moieties

Chromophore Typical λmax (nm) Solvent/Conditions
Salicylate ~233, ~277, ~300 Acetonitrile (B52724)/Water nih.gov
Quinoline ~225, ~275, ~310 Ethanol

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound.

Methodology : A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing an acid like phosphoric or trifluoroacetic acid) allows for the efficient separation of the analyte from related substances. nih.govresearchgate.net

Detection : A photodiode array (PDA) or UV-Vis detector is commonly used, set to one of the absorption maxima of the compound (e.g., ~277 nm) to ensure high sensitivity and selectivity. nih.govfarmaciajournal.com

Quantification : The method can be validated for linearity, accuracy, and precision, allowing for the reliable quantification of this compound in various samples. nih.govmdpi.com Retention times are highly reproducible under constant conditions, enabling confident identification. nih.gov

Table 4: Typical HPLC Parameters for Analysis of Salicylate Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient) nih.gov
Flow Rate 1.0 - 2.0 mL/min researchgate.netmdpi.com
Detection UV at ~230 nm or ~277 nm nih.govmdpi.com
Injection Volume 10 - 20 µL

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While less common for larger esters compared to HPLC, it can be applied, sometimes requiring derivatization.

Applicability : Direct GC analysis of this compound may be possible, but its relatively high molecular weight and polarity could lead to broad peaks and poor resolution. Short-chain salicylate esters are readily analyzed by GC. sciepub.com

Derivatization : To improve volatility and thermal stability, the compound can be derivatized. For instance, silylation of any potential hydroxyl groups (from hydrolysis) with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy in GC analysis of salicylates. nih.gov

Detection : A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. sciepub.comnih.gov For structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS), providing both retention time and mass spectral data for unambiguous identification. nih.govnist.gov

Table 5: Potential Gas Chromatography (GC-MS) Parameters

Parameter Condition
Column Capillary column (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization (FID) or Mass Spectrometer (MS) sciepub.com

| Derivatization | Potentially required (e.g., silylation) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for much faster separations without compromising efficiency. mdpi.com The core principle of UPLC is that reducing the particle size in the stationary phase enhances separation efficiency and resolution. mdpi.com

In the analysis of salicylate esters and related compounds, UPLC is a powerful tool for both identification and quantification. researchgate.net The enhanced resolution is particularly beneficial for separating structurally similar esters or for resolving the parent compound from its degradation products in stability studies. science.gov UPLC systems are often coupled with mass spectrometry (MS), a combination known as UPLC-MS/MS, which provides a high degree of sensitivity and specificity, making it an invaluable tool in pharmaceutical analysis and therapeutic drug monitoring. researchgate.netresearchgate.net

For the analysis of salicylate derivatives, typical UPLC methods employ a reversed-phase approach, commonly using a C18 column. researchgate.net Gradient elution is often utilized to achieve optimal separation of multiple components within a short timeframe. science.govresearchgate.net

Table 1: Illustrative UPLC Method Parameters for Salicylate Analysis

ParameterConditionSource
Column Acquity UPLC™ BEH C18 (2.1 × 100 mm, 1.7 µm) researchgate.net
Mobile Phase A: 0.5% Formic acid in waterB: Acetonitrile researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net
Column Temperature 50°C researchgate.net
Injection Volume 2 µL researchgate.net

This methodology allows for the rapid and sensitive quantification of compounds like acetylsalicylic acid and its primary metabolite, salicylic acid, in complex biological matrices such as human plasma. researchgate.net The short run times, often under 10 minutes, significantly increase sample throughput, a critical factor in research and quality control environments. science.gov

Electrophoretic and Electrochemical Analytical Approaches

Beyond chromatography, electrophoretic and electrochemical methods offer alternative and complementary strategies for the analysis of ionizable compounds like this compound.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. The separation occurs in a narrow fused-silica capillary, and the technique is known for its high resolving power, short analysis times, and minimal consumption of samples and reagents, aligning with the principles of green chemistry. nih.govmdpi.com

In the context of salicylate analysis, Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully employed to separate and quantify salicylic acid and other active ingredients in pharmaceutical formulations. nih.gov The separation is influenced by factors such as the pH and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.govnih.gov Optimization of these parameters is key to achieving baseline separation with good resolution and reproducibility. nih.gov

Table 2: Typical Capillary Zone Electrophoresis Parameters for Salicylic Acid Separation

ParameterConditionSource
Capillary Bare Fused Silica (75 µm i.d.) nih.gov
Background Electrolyte 50 mM Sodium tetraborate (B1243019) - 50 mM Sodium phosphate (B84403) nih.gov
pH 9.0 nih.gov
Applied Voltage 30 kV nih.gov
Detection UV Absorbance at 200 nm nih.gov
Analysis Time < 6 minutes nih.gov

The validated CZE methods demonstrate excellent linearity over a wide concentration range and can achieve low limits of detection, making them suitable for quality control and stability testing of pharmaceutical products containing salicylate derivatives. nih.govnih.gov

Voltammetric and Potentiometric Techniques

Electrochemical techniques, such as voltammetry, provide a sensitive and cost-effective means for the determination of electroactive species. These methods measure the current response of a substance to a controlled potential. The electrochemical oxidation of salicylic acid has been studied using techniques like cyclic voltammetry and differential pulse voltammetry (DPV) at a glassy carbon electrode. nih.govresearchgate.net

The DPV method, in particular, offers high sensitivity and has been used to quantify salicylic acid, a potential hydrolysis product of salicylate esters. nih.gov The technique yields a well-defined, irreversible oxidation peak for salicylic acid in an acidic buffer solution. nih.govresearchgate.net The peak current is directly proportional to the concentration of salicylic acid, allowing for quantitative analysis. researchgate.net

Table 3: Differential Pulse Voltammetry Conditions for Salicylic Acid Determination

ParameterConditionSource
Working Electrode Glassy Carbon Electrode nih.gov
Supporting Electrolyte Britton-Robinson buffer nih.govresearchgate.net
pH 2.37 nih.govresearchgate.net
Oxidation Potential ~1.09 V (vs. Ag/AgCl) nih.govresearchgate.net
Linear Range 1–60 µg/mL nih.govresearchgate.net

This method has been successfully applied to determine the salicylic acid content in pharmaceutical formulations, demonstrating its utility for quality control and the analysis of degradation products. nih.gov

Emerging Analytical Technologies for Ester Research

The field of analytical chemistry is continually evolving, with new technologies emerging that promise to enhance the characterization of complex molecules like esters. A major trend is the increasing use of hyphenated techniques, particularly the coupling of separation methods with high-resolution mass spectrometry (HRMS). pharmtech.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging powerful tool that combines the high separation efficiency of CE with the sensitive and specific detection of MS. bioprocessonline.com This technique is particularly advantageous for analyzing small sample volumes and for providing structural information on analytes. pharmtech.com

Ion Mobility-Mass Spectrometry (IM-MS) is another advanced technique that adds another dimension of separation. It separates ions based on their size, shape, and charge in the gas phase, providing structural information that can help differentiate between isomers—a common challenge in ester analysis. pharmtech.com

Furthermore, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy continue to provide unparalleled detail about molecular structure. mdpi.comivypanda.com While traditional for structural elucidation, modern NMR techniques, combined with sophisticated data analysis, are being used for quantitative purposes (qNMR) and for studying complex mixtures. sciepub.com

These emerging technologies are poised to provide deeper insights into the chemistry of esters, facilitating more comprehensive characterization, impurity profiling, and stability analysis for compounds such as this compound. pharmtech.com

Theoretical and Applied Research Beyond Pharmacology

Applications in Materials Science and Polymer Chemistry

The unique characteristics of the oxyquinoline and salicylate (B1505791) moieties have prompted investigations into the use of their ester in the development of advanced materials.

Development of Functional Polymeric Materials

Research into salicylate-based poly(anhydride-esters) has demonstrated the potential for incorporating salicylic (B10762653) acid into polymer backbones to create novel biomaterials. These materials are designed to degrade into naturally occurring compounds, offering a platform for various applications. While direct polymerization of oxyquinoline salicylate ester is not extensively documented, the synthesis of polymers from salicylic acid derivatives is well-established. For instance, a biodegradable poly(anhydride-ester) has been synthesized through the melt condensation polymerization of an acetylated salicylic acid monomer. This process yields a polymeric prodrug where salicylic acid is integrated into the polymer backbone, allowing for its controlled release as the polymer degrades.

While these studies focus on salicylic acid, the principles can be extrapolated to the potential use of this compound in creating functional polymers. The oxyquinoline component could introduce additional functionalities, such as enhanced thermal stability or specific binding properties, to the resulting polymer.

Integration into Coatings and Surface Treatments (e.g., Mildew Resistance)

The parent compound, 8-hydroxyquinoline (B1678124), is known for its fungicidal properties and has been used as a preservative in various industries. This suggests that this compound could be integrated into coatings and surface treatments to impart resistance to mildew and other microbial growth. Salicylanilide esters have been investigated for their antifungal properties, showing that masking the phenolic group via esterification can be beneficial, potentially due to improved bioavailability and membrane permeability. Although research on salicylate esters themselves has shown limited antifungal bioactivity in some studies, the combination with the known antimicrobial effects of oxyquinoline could yield a synergistic effect in the ester form.

Derivatives of 8-hydroxyquinoline have been explored as promising antifungal agents. For instance, the compound PH151, derived from 8-hydroxyquinolines, has shown significant in vitro activity against various fungal species. This highlights the potential of incorporating the 8-hydroxyquinoline structure into functional molecules for antifungal applications. While direct studies on this compound for mildew resistance in coatings are not prevalent, the known properties of its precursors provide a strong theoretical basis for such applications.

Role as Stabilizing Agents in Chemical Formulations

The ability of oxyquinoline and salicylic acid to chelate metal ions and interact with reactive species makes their ester a candidate for use as a stabilizing agent in various chemical formulations.

Stabilization of Peroxides and Other Reactive Compounds

This compound has been identified as an effective stabilizer for hydrogen peroxide, particularly in acidic environments. A patent describes the use of 8-oxyquinoline salicylate in acid baths for pickling metals, where it protects the hydrogen peroxide from decomposition. In these formulations, the stabilizer is used in concentrations ranging from approximately 10 to 500 parts per million. The presence of 8-oxyquinoline salicylate was shown to significantly extend the life of the hydrogen peroxide in the bath, with 80% of the original hydrogen peroxide remaining after 48 hours at 50°C in one example.

The stabilizing effect is attributed to the chelation of metal ions that can catalyze the decomposition of hydrogen peroxide. Both oxyquinoline and salicylic acid are known chelating agents, and this property is retained in the ester.

Chemical Preservation in Industrial Processes

The antimicrobial properties of 8-hydroxyquinoline suggest a role for this compound as a chemical preservative in various industrial processes where microbial contamination is a concern. 8-hydroxyquinoline has historically been used as a fungicide in the textile, wood, and paper industries. While specific data on the industrial use of the salicylate ester as a preservative is limited, the known efficacy of its parent compound against a broad spectrum of microorganisms supports its potential in this area.

Research on Metal Complexation and Chelating Properties

The most significant and well-documented property of the precursors to this compound is their ability to form stable complexes with a wide range of metal ions. This chelating ability is a key area of research for the ester itself.

8-Hydroxyquinoline is a potent, bidentate chelating agent, forming complexes with numerous divalent and trivalent metal ions through its nitrogen and oxygen atoms. researchgate.netnih.gov This ability to bind metal ions is the source of many of its biological and chemical activities. nih.gov Similarly, salicylic acid is a versatile ligand that can chelate metal ions through its carboxylic and hydroxyl groups. ijesi.org The formation of a 1:1 addition compound between 8-hydroxyquinoline and salicylic acid has been observed, indicating a strong interaction between the two molecules. nih.gov

Research on mixed ligand complexes has shown that 8-hydroxyquinoline and salicylic acids can act together to bind metal ions, such as mercury(II). nih.gov The synthesis of an 8-hydroxyquinolinium-salicylate-salicylic acid complex has been reported, and its crystal structure reveals a network of intermolecular hydrogen bonds. This demonstrates the strong affinity between the two parent molecules.

Studies on salicylate metal-binding isosteres have explored how modifications to the salicylic acid structure affect metal binding and biological activity. These studies provide insight into the coordination chemistry of salicylates and their potential as inhibitors of metalloenzymes. nih.gov Ternary copper(II) complexes involving salicylate derivatives and other ligands have also been synthesized and characterized, showing a variety of coordination modes. mdpi.com

The collective research on the individual components and their interactions strongly suggests that this compound would also possess significant metal-chelating properties. The ester linkage would likely influence the coordination chemistry compared to the individual molecules, potentially leading to unique complexation behavior and applications.

FindingKey Compound(s)Application/Property InvestigatedReference
Use as a stabilizer for hydrogen peroxide in acid baths for pickling metals.8-oxyquinoline salicylateStabilization of reactive compoundsU.S. Patent 4,022,703
Formation of a 1:1 addition compound in the solid state.8-Hydroxyquinoline and Salicylic AcidMetal Complexation and Chelating PropertiesReaction between 8-Hydroxyquinoline and Salicylic Acid in Solid State and Solution
Synthesis of biodegradable poly(anhydride-esters) for controlled drug release.Salicylic acid derivativesDevelopment of functional polymeric materialsSynthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters)
Antifungal activity of derivatives.8-Hydroxyquinoline derivativesPotential for mildew resistance in coatings8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections
Review of metal chelating properties and various bioactivities.8-Hydroxyquinoline and its derivativesMetal Complexation and Chelating Properties8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications
Investigation of metal-binding features and biological activity of isosteres.Salicylate metal-binding isosteresMetal Complexation and Chelating PropertiesSalicylate metal-binding isosteres as fragments for metalloenzyme inhibition
Synthesis and characterization of ternary copper(II) complexes.Salicylate derivativesMetal Complexation and Chelating PropertiesSynthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes

Investigations of Coordination Chemistry with Transition Metals

The coordination chemistry of this compound is of interest due to the presence of multiple potential donor atoms (nitrogen and oxygen) that can engage with transition metal ions. Research in this area, often drawing parallels from the well-established coordination chemistries of its parent compounds, 8-hydroxyquinoline and salicylic acid, explores the formation, structure, and stability of its metal complexes.

One key area of investigation has been the interaction of ester derivatives of 8-hydroxyquinoline with iron(III). A study involving the synthesis and iron-complexation characterization of two ester-derivatives of 8-hydroxyquinoline revealed that the position of the ester functionalization significantly influences the resulting metal complex. nih.gov Theoretical work using density-functional theory (DFT) demonstrated that while an ester group at the 2-position of the quinoline (B57606) ring weakens the formation of the iron(III) complex, substitution at the 7-position facilitates a salicylate-type coordination, resulting in a structure closely resembling an ideal octahedral environment. nih.gov This suggests that the ester linkage in this compound likely plays a crucial role in the geometry and stability of its coordination complexes.

The stability of transition metal complexes with related quinolyl hydrazones has also been studied, providing insights into the factors governing complex formation. Research has shown that the stability constants of these complexes are influenced by the position of substituents on the quinoline ring. nih.gov For instance, the introduction of a methyl group at the 8-position was found to significantly decrease the stability of the metal complexes. nih.gov While not directly studying the salicylate ester, this research highlights the sensitivity of the coordination environment to structural modifications of the quinoline moiety.

Spectroscopic studies are a fundamental tool in characterizing these coordination complexes. Techniques such as Fourier-transform infrared (FTIR) and UV-visible spectroscopy are employed to elucidate the binding modes of the ligand to the metal center. researchgate.netmdpi.com For example, in studies of metal complexes with 8-hydroxyquinoline, shifts in the characteristic infrared bands of the ligand upon complexation provide evidence of coordination through the nitrogen and oxygen atoms. researchgate.net It is anticipated that similar spectroscopic investigations of this compound complexes would reveal the involvement of the quinoline nitrogen, the phenolic oxygen, and potentially the carbonyl oxygen of the ester group in metal binding.

The table below summarizes the key findings from a study on the iron(III) complexation of ester-derivatives of 8-hydroxyquinoline, which provides a model for understanding the coordination behavior of this compound.

Table 1: Influence of Ester Functionalization on Iron(III) Complexation of 8-Hydroxyquinoline Derivatives

Position of Ester Substitution Effect on Iron(III) Complex Formation Resulting Coordination Geometry
2-position Weakens complex formation -
7-position Allows for salicylate-type coordination Close to ideal octahedral

Design of Metal-Binding Ligands

The structural framework of this compound, featuring both a "soft" nitrogen donor and "hard" oxygen donors, makes it an attractive candidate for the design of specific metal-binding ligands. The principles of ligand design often involve tailoring the electronic and steric properties of a molecule to achieve selective binding of a target metal ion.

The well-documented ability of 8-hydroxyquinoline to form stable chelate complexes with a wide range of metal ions is a cornerstone of its application in ligand design. scirp.org This chelating ability is attributed to the formation of a stable five-membered ring upon coordination of a metal ion with the nitrogen atom and the deprotonated hydroxyl group. scirp.org Similarly, salicylic acid and its derivatives are known to coordinate with metal ions, typically through the carboxylate and hydroxyl groups. chemsociety.org.ng The combination of these two functionalities in this compound offers a multidentate ligand with the potential for forming highly stable and specific metal complexes.

The design of such ligands can be guided by theoretical modeling, such as density-functional theory (DFT), to predict the stability and geometry of the resulting metal complexes. nih.gov As seen in the study of iron(III) complexes with 8-hydroxyquinoline ester derivatives, computational methods can effectively predict how structural modifications will impact metal binding, thereby guiding the synthesis of ligands with desired properties. nih.gov

The potential applications for ligands based on the this compound scaffold are diverse. They could be utilized in areas such as:

Metal Ion Sensing: The formation of a complex between the ligand and a specific metal ion can lead to a change in the spectroscopic properties of the molecule, such as fluorescence, which can be harnessed for the development of chemosensors. slideshare.net

Catalysis: Transition metal complexes of these ligands could exhibit catalytic activity in various organic transformations, with the ligand environment influencing the reactivity and selectivity of the metal center.

Materials Science: The ability to form stable complexes with various metals could be exploited in the development of new materials with specific magnetic, optical, or electronic properties.

Investigation of Other Industrial and Environmental Research Applications

Beyond its theoretical coordination chemistry, the this compound structure has been considered for practical applications in industrial and environmental contexts. These investigations focus on its potential as a biocidal agent and its theoretical environmental fate and transport.

Development of Biocidal Agents for Industrial Use

The quinoline moiety is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties. nih.govnih.gov This has led to the investigation of quinoline derivatives for various biocidal applications. The combination of the quinoline scaffold with salicylic acid, which also possesses antimicrobial properties, in the form of this compound, presents a molecule with potential for enhanced or synergistic biocidal activity.

Research on the antimicrobial properties of compounds structurally related to this compound supports this potential. For instance, metal complexes of 8-hydroxyquinoline have demonstrated significant antimicrobial activity. researchgate.netscirp.org Studies on the in vitro antimicrobial activity of mixed ligand complexes of mercury(II) with 8-hydroxyquinoline and salicylic acids have also been conducted, indicating the potential for these two moieties to act in concert to inhibit microbial growth.

The development of industrial biocides often focuses on compounds that are effective against a wide range of microorganisms, are stable under various conditions, and have a favorable environmental profile. Quinoline derivatives have been explored for their use in the development of pesticides, suggesting a precedent for their application in industrial biocidal formulations. researchgate.net

The potential mechanisms by which this compound might exert its biocidal effects could involve the chelation of essential metal ions required for microbial enzyme function, disruption of cell membranes, or inhibition of nucleic acid synthesis. The lipophilic nature of the molecule would likely facilitate its transport across microbial cell walls.

Environmental Fate and Transport Studies (theoretical)

The environmental fate of a chemical compound refers to its transport, transformation, and degradation in the environment. rsc.orgresearchgate.net For this compound, a comprehensive understanding of its environmental fate is crucial for assessing its potential environmental impact. In the absence of extensive experimental data, theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict its behavior. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activities, including its potential for biodegradation. nih.gov These models can be used to estimate properties such as water solubility, soil sorption, and biodegradability, which are key parameters in environmental fate assessment. nih.gov

The environmental fate of this compound would likely be influenced by the properties of its constituent parts. Quinoline itself is known to be biodegradable under certain environmental conditions, although its degradation rate can be slow. The ester linkage in the molecule could be susceptible to hydrolysis, breaking the compound down into 8-hydroxyquinoline and salicylic acid. Both of these degradation products are known to be biodegradable.

The transport of this compound in the environment would be governed by its partitioning behavior between different environmental compartments, such as water, soil, and air. Its lipophilicity, which can be estimated using computational methods, would be a key factor in determining its tendency to adsorb to soil and sediment or to bioaccumulate in organisms.

Predictive models for the environmental fate of substituted benzenes and other emerging contaminants are continually being developed and refined. scienmag.com The application of such models to this compound would provide valuable insights into its likely persistence, mobility, and potential for bioaccumulation in the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for oxyquinoline salicylate ester, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via esterification between salicylic acid derivatives and oxyquinoline alcohols. Key steps include:

  • Acid-catalyzed esterification : Use concentrated sulfuric acid as a catalyst under reflux conditions to drive the reaction to completion .
  • Purification : Employ liquid-liquid extraction (e.g., with ether) to isolate the ester, followed by vacuum distillation or recrystallization .
  • Yield optimization : Adjust molar ratios (e.g., excess alcohol to favor ester formation) and monitor reaction time/temperature using TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR spectroscopy : Identify ester functional groups via C=O (1650–1710 cm⁻¹) and C-O (1230–1270 cm⁻¹) stretching bands .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns .
  • GC-MS : Assess purity and quantify residual reactants or byproducts (e.g., acetic acid) .

Q. How does the ester hydrolysis mechanism differ under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate that cleaves into salicylic acid and oxyquinoline alcohol. Monitor using pH titration .
  • Basic hydrolysis (saponification) : Involves nucleophilic attack by hydroxide ions, yielding a carboxylate salt. Kinetic studies can be conducted using UV-Vis spectroscopy to track hydroxide consumption .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of this compound?

  • Methodological Answer :

  • In vitro assays : Incubate the ester with esterases (e.g., human plasma) to quantify hydrolysis rates and compare with computational predictions .
  • Metabolism factor correction : Adjust for variables like skin absorption and esterase activity using probabilistic exposure models, as proposed for salicylate esters in cosmetic studies .
  • Cross-validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What experimental designs are recommended for evaluating this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated aging studies : Expose the compound to UV light, humidity, and elevated temperatures (e.g., 40–60°C) to simulate long-term degradation. Analyze degradation products via HPLC or LC-MS .
  • Enzymatic stability assays : Use liver microsomes or esterase-rich matrices to assess metabolic breakdown pathways .

Q. How should researchers address conflicting bioactivity results in cellular models?

  • Methodological Answer :

  • Purity verification : Confirm compound purity via HPLC and exclude confounding factors (e.g., residual solvents) .
  • Dose-response standardization : Use IC₅₀/EC₅₀ curves with controls (e.g., salicylic acid) to differentiate ester-specific effects from hydrolyzed metabolites .
  • Cell-line specificity : Test multiple cell lines (e.g., cancer vs. normal) and document culture conditions (e.g., serum content affecting esterase activity) .

Q. What computational approaches are suitable for predicting this compound’s reactivity and binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model electron distribution and reaction pathways for ester hydrolysis or radical scavenging activity .
  • Molecular docking : Predict interactions with targets like cyclooxygenase (COX) or esterases using software such as AutoDock Vina .

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